9,10-Anhydroadriamycin
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like 9,10-Anhydroadriamycin often involves multiple steps, including the formation of key intermediates and the use of catalytic processes to achieve desired structural features. Total synthesis efforts for related compounds, such as vancomycin-related glycopeptide antibiotics, showcase the intricate strategies employed to construct complex molecular architectures from simpler starting materials. These syntheses highlight the evolution of organic synthesis techniques, enabling the preparation of molecules with significant structural changes and the potential for improved therapeutic properties (Okano, Isley, & Boger, 2017).
Molecular Structure Analysis
The molecular structure of compounds like 9,10-Anhydroadriamycin is critical to their function and potential applications. Structural analysis often involves techniques such as NMR, X-ray crystallography, and computational modeling to elucidate the arrangement of atoms within the molecule. These analyses provide insights into the molecule's conformation, stereochemistry, and electronic properties, which are crucial for understanding its reactivity and interactions with biological targets.
Chemical Reactions and Properties
Chemical properties of complex molecules are governed by their functional groups and molecular structure. Reactions involving 9,10-Anhydroadriamycin would likely focus on its core structure's modification or the addition of functional groups to enhance its biological activity. The literature on related compounds, such as the synthesis and bioactivity of marine cyclopeptides demonstrating anti-malaria and anti-tuberculosis activity, sheds light on the types of chemical reactions that can modify complex molecules to achieve desired properties (Kazmaier & Junk, 2021).
Scientific Research Applications
Interaction with DNA
- DNA Intercalation and Anticancer Activity : 9,10-Anhydroadriamycin and its analogues, like other anthracycline drugs (e.g., adriamycin, daunorubicin), have been studied for their ability to form strong intercalation complexes with DNA, which is a key aspect of their anticancer activity. This is particularly notable in the context of their biochemical reactions involving the dihydroxy-9,10-anthraquinone unit, which is crucial for their therapeutic efficacy (Guin, Das, & Mandal, 2011).
Drug Development and Modifications
- Preparation of Analogs : Research has focused on the synthesis of 9,10-anhydroadriamycin and related compounds, exploring their potential as less active but less toxic alternatives to the parent drugs. This includes the creation of analogs like 9,10-anhydro-N-(trifluoroacetyl)adriamycin 14-valerate (Potti & Israel, 1982).
Molecular Interactions and Mechanisms
- Interaction with Other Drugs : Studies have investigated the synergistic interaction of adriamycin with other drugs, such as the formaldehyde-releasing prodrug pivaloyloxymethyl butyrate (AN-9). This research provides insights into the molecular basis of drug interactions and their impact on the efficacy of cancer treatments (Cutts et al., 2001).
- Metal Complexes and Drug Action : Research on the interaction of metal complexes with adriamycin and its analogs like sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate has shed light on the reduced generation of radicals and toxic side effects upon complex formation. These studies help in understanding the role of metal ions in modulating the action of anthracycline drugs (Guin, Mandal, & Das, 2012).
Comparative Studies and Toxicity
- Genotoxic Effects of Analogs : Comparative studies on the genotoxic effects of different analogs of adriamycin, including aminoanthraquinone drugs, have been conducted. These studies correlate the therapeutic activities of these drugs with their genetic toxicities, contributing to a better understanding of their mechanisms and potential side effects (Au et al., 1981).
Novel Sources and Alternative Applications
- Endophytic Fungal Sources : Efforts to identify new sources of anticancer drugs have led to the isolation of endophytic fungal strains producing compounds like camptothecin and its derivatives. This expands the potential sources and applications of compounds related to adriamycin (Shweta et al., 2010).
Biochemical Interactions and Effects
- DNA Topoisomerase II Mediation : Research on adriamycin's interaction with nucleic acids and cell membranes includes studies on how mammalian DNA topoisomerase II mediates DNA damage by this drug. Understanding this mechanism is crucial for developing more effective cancer therapies (Tewey et al., 1984).
properties
IUPAC Name |
(7S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,11-dihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7,8-dihydrotetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO10/c1-10-23(31)14(28)8-18(37-10)38-17-7-11(15(30)9-29)6-13-20(17)27(35)22-21(25(13)33)24(32)12-4-3-5-16(36-2)19(12)26(22)34/h3-6,10,14,17-18,23,29,31,33,35H,7-9,28H2,1-2H3/t10-,14-,17-,18-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZRKCZTDXRJOT-DYOIPSMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201001687 | |
Record name | 5,12-Dihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,6,11-tetrahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201001687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anhydroadriamycin | |
CAS RN |
80996-23-2 | |
Record name | 9,10-Anhydroadriamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080996232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,12-Dihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,6,11-tetrahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201001687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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